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Compound of Interest

Compound Name: (1H-indazol-3-yl)methanol

Cat. No.: B1299801

For researchers, scientists, and drug development professionals, unequivocally confirming the
molecular structure of novel (1H-indazol-3-yl)methanol derivatives is a critical step in the
research and development pipeline. This guide provides a comparative overview of the most
effective analytical techniques for structural elucidation, complete with experimental data and
detailed protocols.

Spectroscopic and Spectrometric Methods: A
Comparative Overview

The structural confirmation of (1H-indazol-3-yl)methanol derivatives relies on a combination of
spectroscopic and spectrometric techniques. Nuclear Magnetic Resonance (NMR)
spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography are the primary methods
employed. Each technique provides unique and complementary information to build a complete
and accurate picture of the molecular architecture.
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Analytical Technique

Information Provided

Key Parameters

1H NMR Spectroscopy

Provides information about the
number, environment, and

connectivity of protons.

Chemical Shift (3) in ppm,
Coupling Constants (J) in Hz,

Integration

13C NMR Spectroscopy

Determines the number and
types of carbon atoms in the

molecule.

Chemical Shift () in ppm

Mass Spectrometry (MS)

Measures the mass-to-charge
ratio (m/z) of the molecule and
its fragments, confirming

molecular weight.

Molecular lon Peak [M]+,

[M+H]+, Fragmentation Pattern

X-ray Crystallography

Provides the definitive 3D
structure of the molecule in the

solid state.

Unit Cell Dimensions, Bond
Lengths, Bond Angles, Torsion

Angles

Experimental Data for Structural Confirmation

The following tables summarize typical experimental data obtained for (1H-indazol-3-

yl)methanol and its derivatives.

Table 1: Representative *H NMR Spectral Data for the (1H-indazol-3-yl)methanol Core
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Chemical Shift (5,

Coupling Constant

Proton . Multiplicity

ppm) in DMSO-de (J, Hz)
CH: ~4.7 S
H-4 ~7.7 d ~8.4
H-5 ~7.1 t ~7.5
H-6 ~7.3 t ~7.8
H-7 ~7.5 d ~8.1
NH ~13.0 brs
OH ~5.3 t ~5.5

Note: Chemical shifts are approximate and can vary depending on the solvent and

substituents.

Table 2: Representative 13C NMR Spectral Data for the (1H-indazol-3-yl)methanol Core

Carbon Chemical Shift (6, ppm) in DMSO-ds
CH2 ~55

C-3 ~145

C-3a ~122

C-4 ~121

C-5 ~120

C-6 ~127

Cc-7 ~110

C-7a ~140

Note: Chemical shifts are approximate and can vary depending on the solvent and

substituents.
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Table 3: Mass Spectrometry Data

Calculated [M+H]* Observed [M+H]*

Compound lonization Mode
(m/z) (m/z)
(1H-indazol-3-
ESI 149.0715 149.0713
yl)methanol

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are standard
protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.

Materials:

NMR spectrometer (e.g., 400 MHz or higher)

NMR tubes

Deuterated solvent (e.g., DMSO-ds, CDCl3)

(1H-indazol-3-yl)methanol derivative sample (5-10 mg)
Procedure:

» Dissolve approximately 5-10 mg of the purified indazole derivative in 0.6-0.7 mL of a suitable
deuterated solvent in a clean, dry NMR tube.

o Ensure the sample has completely dissolved; vortex if necessary.
e Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

e Acquire the *H NMR spectrum, typically using a standard pulse program. Key parameters to
set include the number of scans, acquisition time, and relaxation delay.
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e Process the raw data by applying Fourier transformation, phase correction, and baseline
correction.

 Integrate the signals and reference the spectrum (e.g., to the residual solvent peak).

e Acquire the 13C NMR spectrum. This typically requires a larger number of scans due to the
lower natural abundance of the 13C isotope.

¢ Process the 13C NMR spectrum similarly to the *H spectrum.

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass and elemental composition of the compound.
Materials:

e High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an appropriate ionization
source (e.g., ESI, APCI)

o LC-MS grade solvents (e.g., methanol, acetonitrile, water)
e Formic acid (for ESI+)

o Sample of the (1H-indazol-3-yl)methanol derivative
Procedure:

e Prepare a dilute solution of the sample (typically 1-10 pg/mL) in a suitable LC-MS grade
solvent.

o Set the mass spectrometer parameters, including the ionization mode (positive or negative),
mass range, and resolution. For ESI, typical parameters include capillary voltage and
temperature.[1]

« Introduce the sample into the mass spectrometer, either via direct infusion or through a liquid
chromatography system.

e Acquire the mass spectrum.
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Process the data to identify the molecular ion peak and determine its accurate mass.

Use the accurate mass to calculate the elemental formula of the compound.

Single-Crystal X-ray Diffraction

Objective: To obtain the three-dimensional crystal structure of the compound.

Materials:

Single-crystal X-ray diffractometer

Suitable solvent for crystallization

Microscope

Cryo-loop

Procedure:

Grow single crystals of the (1H-indazol-3-yl)methanol derivative. This is often the most
challenging step and may require screening various solvents and crystallization techniques
(e.g., slow evaporation, vapor diffusion).

Select a suitable crystal under a microscope and mount it on a cryo-loop.

Mount the crystal on the goniometer head of the diffractometer.

Cool the crystal to a low temperature (typically 100 K) to minimize thermal vibrations.
Collect the diffraction data by rotating the crystal in the X-ray beam.

Process the raw diffraction data to obtain a set of structure factors.

Solve the crystal structure using direct methods or Patterson methods to obtain an initial
model of the molecule.

Refine the structural model against the experimental data to obtain the final, accurate
structure.[2]
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Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for confirming the structure of (1H-

indazol-3-yl)methanol derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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